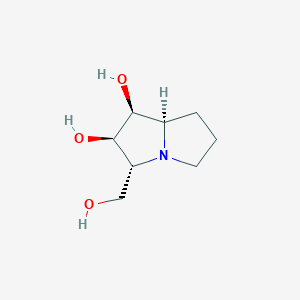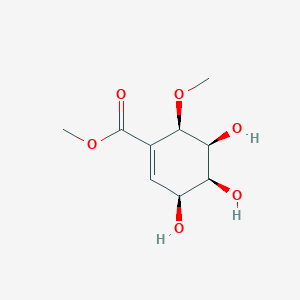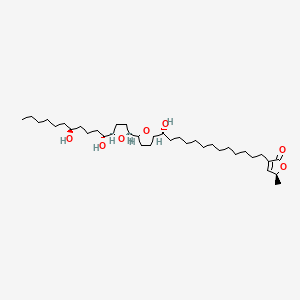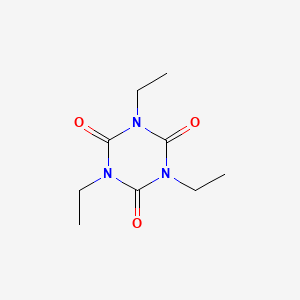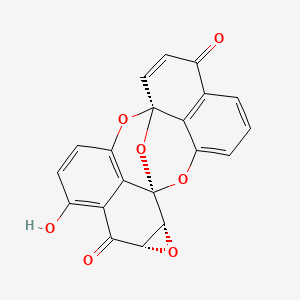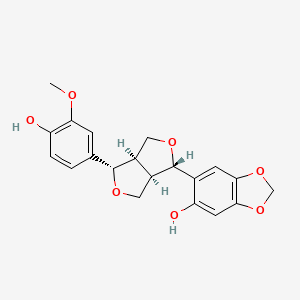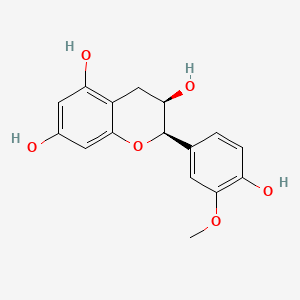
Symplocosidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Symplocosidin belongs to the class of organic compounds known as catechins. Catechins are compounds containing a catechin moiety, which is a 3, 4-dihydro-2-chromene-3, 5. 7-tiol. Thus, symplocosidin is considered to be a flavonoid lipid molecule. Symplocosidin is considered to be a practically insoluble (in water) and relatively neutral molecule. Symplocosidin has been detected in multiple biofluids, such as urine and blood.
3'-O-methylepicatechin is a catechin. It has a role as a metabolite.
Scientific Research Applications
Chemical Constituents and Biological Activities
The genus Symplocos, which includes Symplocosidin, contains various chemical constituents like terpenoids, flavonoids, lignans, phenols, steroids, alkaloids, and iridoids. Terpenoids are predominant and have shown antiproliferative effects. Phenolic glycoside derivatives from this genus have exhibited inhibitory activity against snake-venom phosphodiesterase I and human nucleotide pyrophosphatase phosphodiesterase I. Traditional uses include treatment for diseases like leprosy, gynecological disorders, ulcers, leucorrhea, menorrhagia, malaria, and tumefaction (Badoni et al., 2010).
Traditional Medicinal Uses
Symplocos species, including Symplocosidin, have been used in folk medicine for fever, detoxification, pain relief, and hemostasis. The constituents mainly include triterpenes, triterpenoid saponins, flavonoids, iridoids, lignans, alkaloids, polysaccharides, and ellagic acids (Mei-jun Tang et al., 2004).
Phytopharmacology of Symphytum Species
Symphytum species, related to Symplocosidin, have been used for centuries for treating a variety of conditions including bone fractures, liver problems, gastritis, ulcers, skin problems, and joint pain. They contain chemical compounds like allantoin, phenolic compounds, glycopeptides, polysaccharides, and toxic pyrrolizidine alkaloids (Salehi et al., 2019).
Pharmacological Activities
Symplocos racemosa, a species within the Symplocos genus, has been studied for its effect on gonadotropin release in immature female rats, showing a significant increase in serum FSH and LH levels, thus supporting its traditional use for female disorders (Bhutani et al., 2004).
Inhibitory Activities
New glycosides isolated from Symplocos racemosa, such as symplocomoside and symponoside, have shown in vitro inhibitory activity against phosphodiesterase I and thymidine phosphorylase, indicating potential pharmacological applications (Abbasi et al., 2004).
properties
CAS RN |
76549-34-3 |
|---|---|
Product Name |
Symplocosidin |
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16-/m1/s1 |
InChI Key |
NJHJXXLBWQXMRO-CZUORRHYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
physical_description |
Solid |
synonyms |
3'-O-methylepicatechin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




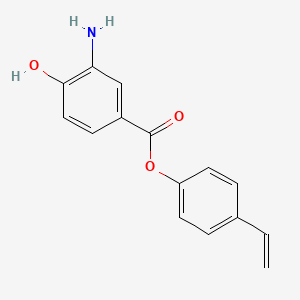
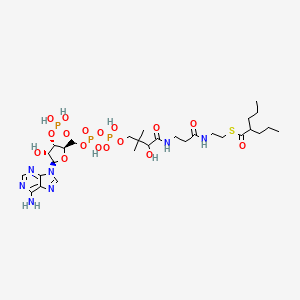
![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1248211.png)

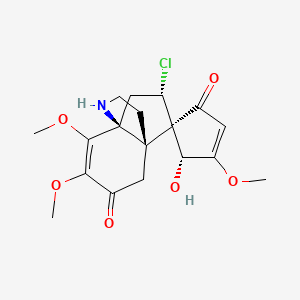
![(2S)-2-[[(2S)-2-[[[(1R)-1-aminoethyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B1248215.png)
